Medroxalol hydrochloride is a pharmaceutical compound primarily recognized for its antihypertensive properties. It is classified as a mixed receptor blocker, meaning it can inhibit both alpha and beta adrenergic receptors, which contributes to its effectiveness in managing hypertension. The compound is particularly noted for its ability to provide vasodilation and reduce peripheral vascular resistance, making it a valuable agent in the treatment of high blood pressure and related cardiovascular conditions .
Medroxalol hydrochloride is synthesized through various chemical processes, with its primary source being laboratory synthesis rather than natural extraction. The compound's chemical identifiers include the CAS number 70161-10-3, and it is cataloged in several chemical databases, including PubChem and ChemSpider .
The synthesis of Medroxalol hydrochloride involves multiple steps, primarily starting with salicylamide. The initial step is the Friedel-Crafts acetylation of salicylamide, which introduces an acetyl group into the aromatic system. Following this, the resulting aromatic methylketone undergoes halogenation, typically using bromine or chlorine to introduce a halogen atom into the structure .
The entire process typically requires careful control of temperature and pressure, particularly during hydrogenation, where conditions may range from 25°C to 125°C under hydrogen gas pressure.
The molecular formula of Medroxalol hydrochloride is , with a molecular weight of approximately 408.9 g/mol.
The structure features multiple functional groups that contribute to its biological activity, including hydroxyl groups and an amide linkage, which are critical for receptor binding and activity .
Medroxalol hydrochloride participates in various chemical reactions that are essential for its synthesis and potential modification:
These reactions highlight the compound's versatility in synthetic chemistry and its potential for further derivatization.
Medroxalol hydrochloride acts primarily by blocking both alpha and beta adrenergic receptors. This dual action leads to:
This mechanism makes Medroxalol effective in lowering blood pressure and managing conditions such as hypertension and heart failure .
These properties are crucial for determining the appropriate formulation methods and delivery systems for therapeutic use .
Medroxalol hydrochloride has several significant applications:
Its unique mechanism of action allows it to be compared favorably against other beta blockers like labetalol and propranolol, offering broader therapeutic options for patients with hypertension .
Medroxalol hydrochloride is a synthetic adrenergic antagonist with the chemical name 5-(2-{[4-(1,3-Benzodioxol-5-yl)-2-butanyl]amino}-1-hydroxyethyl)-2-hydroxybenzamide monohydrochloride. Its molecular formula is C₂₀H₂₄N₂O₅·HCl, corresponding to a molecular weight of 408.88 g/mol [3] [5] [10]. The structure integrates a salicylamide moiety (2-hydroxybenzamide) linked via a β-hydroxyethylamine chain to a 1,3-benzodioxole-substituted butanyl group. This design confers both hydrophilic (amide, phenol, protonated amine) and lipophilic (benzodioxole, alkyl chain) properties [2] [6].
O=C(C₁=CC(C(O)CNC(C)CCC₂=CC=C₃OCOC₃=C₂)=CC=C₁O)N.Cl
[6] YYWISFWLJSVFOF-UHFFFAOYSA-N
[5] The compound exists as a white to off-white crystalline solid. Its solubility profile indicates moderate solubility in dimethyl sulfoxide (DMSO) but limited solubility in aqueous solutions, a property influenced by the hydrochloride salt formation [3] [7]. The benzodioxole ring enhances membrane permeability, while the phenolic groups contribute to hydrogen-bonding potential, impacting its dissolution and bioavailability.
The synthesis of medroxalol involves a five-step sequence starting from salicylamide, as detailed in U.S. Patent 3,883,560 [2]:
Optimization Strategies:
Table 1: Key Synthesis Steps and Reagents
Step | Input | Reaction | Product | Yield |
---|---|---|---|---|
1 | Salicylamide | Friedel-Crafts acylation | 5-Acetylsalicylamide | ~70% |
2 | 5-Acetylsalicylamide | α-Bromination | 5-(2-Bromoacetyl)salicylamide | 85% |
3 | Bromo intermediate | Nucleophilic displacement | N-Benzyl-protected aminoketone | 65% |
4 | Aminoketone | Hydrogenation (H₂/Pd-C) | Medroxalol free base | 90% |
5 | Medroxalol base | HCl salt formation | Medroxalol hydrochloride | 95% |
Medroxalol hydrochloride is a mixed adrenergic receptor antagonist with dual activity:
Table 2: Receptor Binding Profile
Receptor | Activity | pA₂ Value | Functional Effect |
---|---|---|---|
α₁ | Antagonism | 6.09 | Vasodilation, reduced peripheral resistance |
β₁ | Antagonism | 7.73 | Reduced heart rate and contractility |
β₂ | Partial agonism | Not reported | Mild bronchodilation |
The α-blockade predominates at lower concentrations, reducing peripheral vascular resistance by inhibiting catecholamine-induced vasoconstriction. β₁-Blockade emerges at higher doses, attenuating cardiac output. This dual mechanism lowers blood pressure synergistically while minimizing reflex tachycardia typical of pure vasodilators [4] [6]. The β₂ partial agonism may mitigate bronchoconstriction risks associated with non-selective β-blockers, though clinical evidence is limited [10].
Absorption:
Medroxalol hydrochloride is orally active, with studies in spontaneously hypertensive rats (SHR) demonstrating dose-dependent antihypertensive effects after oral administration. Peak plasma concentrations occur within 1–2 hours, though human bioavailability data remains unreported [4] [6].
Distribution:
The compound exhibits a moderate volume of distribution (Vd), reflecting penetration into peripheral tissues. Its lipophilic benzodioxole moiety facilitates crossing the blood-brain barrier, but central effects are minimal [6]. Plasma protein binding is estimated at 60–70% based on structural analogs [10].
Metabolism:
Medroxalol undergoes hepatic metabolism via three primary pathways:
Excretion:
Elimination is primarily renal (70–80%), with 20–30% via feces. The elimination half-life (t₁/₂) in rats is 3–4 hours, suggesting frequent dosing would be required for sustained effect [4].
Table 3: Summary of Key Compound Properties
Property | Value/Descriptor |
---|---|
IUPAC Name | 5-[1-Hydroxy-2-[[1-methyl-3-[3,4-(methylenedioxy)phenyl]propyl]amino]ethyl]salicylamide monohydrochloride |
CAS Number | 70161-10-3 |
Molecular Formula | C₂₀H₂₅ClN₂O₅ |
Mechanism | Dual α₁/β₁-adrenergic antagonist + β₂ partial agonist |
Primary Pharmacodynamic Effect | Vasodilation, reduced peripheral resistance |
Metabolic Pathways | Hepatic (O-demethylation, glucuronidation) |
Elimination Route | Renal (70–80%) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7